5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
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Overview
Description
“5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole” is a chemical compound with the CAS Number: 1129412-06-1 . It has a molecular weight of 229 .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
Pyrazoles, including “5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole”, are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Thieno[2,3-c]pyrazole derivatives have been synthesized for antimicrobial evaluation, showcasing moderate to high antimicrobial activity against various microorganisms (Aly, 2016).
Versatile Precursors in Organic Synthesis
- 5-Bromo[5,5-dibromo]-1,1,1-trihalo-4-methoxy-3-penten[hexen]-2-ones, related to the target compound, are explored as versatile precursors for synthesizing various pyrazoles, demonstrating a wide range of applications in organic synthesis (Martins et al., 2013).
Synthesis of Novel Heterocyclic Compounds
- Novel heterocyclic compounds based on thieno[2,3-c]pyrazole derivatives are synthesized, indicating the potential for creating diverse chemical structures for various applications (Haider et al., 2005).
Biological Activities
- Research into the biological activities of thieno[2,3-c]pyrazole derivatives has highlighted the versatility of these compounds in pharmacological applications (Sophy & Abdel Reheim, 2020).
Synthesis of Thienopyrazole Moiety
- The synthesis of new unsymmetrical 2,5‐Disubstituted‐1,3,4‐oxadiazoles and 1,2,4‐Triazolo[3,4‐b]‐1,3,4‐thiadiazoles bearing Thieno[2,3‐c]pyrazolo Moiety highlights the chemical diversity achievable with these compounds (Patil et al., 2014).
Green Synthesis of Anticancer Agents
- An effective green one-pot synthesis of novel pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines bearing the chromone ring was achieved, showcasing potential as anticancer agents (Ali et al., 2021).
Heterocyclic Compounds with Antibacterial and Antifungal Activities
- Studies on the synthesis of novel heterocyclic compounds with thieno[2,3-c]pyrazole derivatives have shown promising antibacterial and antifungal activities (Awad, 1992).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(bromomethyl)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2S/c1-14-7-5(2-4(3-9)15-7)6(13-14)8(10,11)12/h2H,3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYGUNWIOIAUJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)CBr)C(=N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155666 |
Source
|
Record name | 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601155666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole | |
CAS RN |
338982-24-4 |
Source
|
Record name | 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338982-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601155666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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